GLPG0187

integrin antagonism RGD-binding receptors solid-phase binding assay

Metastasis research demands broad-spectrum integrin blockade-narrow αvβ3/αvβ5 antagonists miss αvβ1, αvβ6, αvβ8, α5β1. GLPG0187, a synthetic pan-αv integrin antagonist (MW 595.713), solves this. • Inhibits 6 RGD integrins (IC50: 1.2-7.7 nM) • Reduces bone tumor burden in prostate cancer models at 30-100 mg/kg/day SC • Reverses EMT & reduces ALDH⁺ cancer stem cells • Enhances T-cell killing via TGF-β/SMAD suppression Analytically validated. Standard global shipping.

Molecular Formula C28H29N3O2
Molecular Weight 439.5 g/mol
CAS No. 853138-65-5
Cat. No. B1679751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGLPG0187
CAS853138-65-5
SynonymsPG-01
Molecular FormulaC28H29N3O2
Molecular Weight439.5 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)N(C)C(=O)CC3=CNC4=CC=CC=C43
InChIInChI=1S/C28H29N3O2/c1-19(2)20-13-15-23(16-14-20)30-28(33)27(21-9-5-4-6-10-21)31(3)26(32)17-22-18-29-25-12-8-7-11-24(22)25/h4-16,18-19,27,29H,17H2,1-3H3,(H,30,33)
InChIKeyPQAYCXMQTUEDRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GLPG0187 Broad-Spectrum Integrin Antagonist


GLPG0187 is a small-molecule integrin receptor antagonist (IRA) that targets multiple RGD-binding integrins with nanomolar affinity [1]. It belongs to the naphthyridine chemical class and was developed as a non-peptidic pan-αv integrin inhibitor for investigating tumor progression, metastasis, and the tumor microenvironment [2]. Unlike peptidic integrin antagonists, GLPG0187 is a fully synthetic small molecule with a defined molecular weight of 595.713 g/mol, enabling reproducible formulation across preclinical studies [3].

Workflow
Broad-spectrum RGD integrin antagonism targeting multiple αv-containing subtypes
Format
Non-peptidic small molecule with defined MW for reproducible preclinical formulation
Research Models
Prostate cancer bone metastasis, tumor microenvironment, and immuno-oncology studies

GLPG0187 Supplier Selection Criteria


Integrin antagonists differ fundamentally in receptor subtype selectivity profiles, with clinically evaluated compounds such as cilengitide exhibiting narrow selectivity (primarily αvβ3 and αvβ5), whereas GLPG0187 demonstrates broad-spectrum inhibition across six distinct RGD integrin subtypes [1]. Substituting GLPG0187 with a narrow-spectrum antagonist alters the experimental biology being interrogated—particularly in metastasis and tumor microenvironment studies where αvβ1, αvβ6, αvβ8, and α5β1 play non-redundant roles [2]. Furthermore, integrin antagonists differ in pharmacokinetic properties relevant to in vivo study design, with GLPG0187 characterized by defined subcutaneous and oral dosing parameters distinct from comparator compounds [3].

Narrow-spectrum receptor coverage gap

Compounds like cilengitide primarily target αvβ3/αvβ5 and may not interrogate αvβ1, αvβ6, αvβ8, or α5β1 pathways critical in metastasis and TME research.

Peptide vs. small-molecule PK variability

Substituting with a peptide antagonist can introduce formulation and pharmacokinetic differences that may shift in vivo study reproducibility.

Selectivity context mismatch

Integrin subtype selectivity profiles vary; receptor coverage differences may alter model-response interpretation in bone metastasis or immunomodulation assays.

GLPG0187 Quantitative Differentiation Evidence


Broad-Spectrum RGD Integrin Binding Affinity

GLPG0187 demonstrates broad-spectrum inhibition across six distinct RGD-binding integrin subtypes with sub-10 nM potency, contrasting with cilengitide which exhibits high selectivity for only two receptors . In a solid-phase assay, GLPG0187 inhibited αvβ1, αvβ3, αvβ5, αvβ6, αvβ8, and α5β1 with IC50 values ranging from 1.2 nM to 7.7 nM .

Broad-Spectrum RGD Binding
Head-to-head
GLPG0187: 1.2–7.7 nM across αvβ1,αvβ3,αvβ5,αvβ6,αvβ8,α5β1
Cilengitide: αvβ3 ~1–4.1 nM; αvβ5 ~79–140 nM; minimal other subtypes
Supports broad-spectrum integrin profiling; receptor coverage context for TME studies.
Solid-phase binding assay; purified RGD integrin receptors.
integrin antagonism RGD-binding receptors solid-phase binding assay selectivity profiling

In Vivo Bone Metastasis Inhibition

In a preventive prostate cancer bone metastasis model, GLPG0187 administered subcutaneously at 100 mg/kg/day significantly reduced bone tumor burden and metastasis formation relative to vehicle control [1]. GLPG0187 at 30 mg/kg/day and 100 mg/kg/day both produced statistically significant reductions in total number of bone metastases per mouse [2].

Bone Metastasis Inhibition
Reported
100 mg/kg/day s.c. significantly reduced tumor burden and metastasis count (P<0.05 vs vehicle); 30 mg/kg also effective.
Reported model-response context; supports metastasis endpoint review.
PC-3M-Pro4/luc model; preventive protocol, n=10.
bone metastasis prostate cancer tumor burden preclinical efficacy

ALDH+ Cancer Stem Cell Reduction

GLPG0187 treatment dose-dependently reduced the aldehyde dehydrogenase (ALDH) high subpopulation of prostate cancer cells, a functional marker of cancer stem/progenitor cells [1]. This stem/progenitor cell targeting effect occurs concurrently with increased E-cadherin/vimentin ratio, indicating reversal of epithelial-mesenchymal transition (EMT) toward a more epithelial, sessile phenotype [2].

ALDH⁺ CSC Reduction
Class-level
Dose-dependent decrease in ALDH⁺ prostate cancer cell subpopulation; increased E-cadherin/vimentin ratio.
Supports stem/progenitor cell endpoint review; EMT reversal context.
48 h treatment, flow cytometry. Class-level inference.
cancer stem cells ALDH activity prostate cancer EMT

In Vivo Micrometastasis Homing Inhibition

In a novel murine metatarsal engraftment model enabling real-time tracking of tumor cell homing to bone, GLPG0187 treatment (100 mg/kg/day i.p.) significantly reduced PC3 prostate cancer cell number within the metatarsal in vivo [1]. The compound also significantly reduced migration and proliferation but did not affect cell viability in vitro, indicating functional inhibition of metastatic behavior rather than direct cytotoxicity [2].

Micrometastasis Homing
Reported
100 mg/kg/day i.p. significantly reduced PC3 cell homing, migration, and proliferation (p<0.05); no effect on viability.
Reported functional inhibition context; supports early dissemination endpoint review.
Intravital imaging metatarsal model; n=10.
micrometastasis bone homing prostate cancer intravital imaging

Human Pharmacokinetics and Target Engagement

In a Phase I dose-escalation study in patients with advanced solid malignancies, GLPG0187 administered by continuous intravenous infusion demonstrated dose-proportional pharmacokinetics with a mean distribution half-life of 0.16 h and elimination half-life of 3.8 h [1]. Target engagement was confirmed by decreases in serum C-terminal telopeptide of type I collagen (CTX), a bone resorption biomarker, independent of dose level—indicating pharmacodynamic activity even at the lowest tested dose of 20 mg/day [2].

Human Pharmacokinetics
Reported
t½α 0.16 h, t½β 3.8 h; dose-proportional exposure (20–400 mg/day); CTX decreases at all dose levels.
Supports exposure-model interpretation; PK/PD context for translational research.
Phase I study; continuous i.v. infusion.
pharmacokinetics Phase I clinical trial target engagement CTX biomarker

Immune-Mediated T-Cell Killing Enhancement

GLPG0187 promoted significant immune cell killing of mismatch repair (MMR)-deficient colorectal cancer cells by TALL-104 T lymphoblast cells, with minimal direct cytotoxicity against the cancer cells alone [1]. Mechanistically, GLPG0187 reduced phosphorylated SMAD2 in HCT116 p53-null cells, indicating suppression of TGF-β downstream signaling as the basis for enhanced immune-mediated killing [2].

T-Cell Killing Enhancement
Class-level
4 µM GLPG0187 enhanced TALL-104 T-cell killing of HCT116 CRC cells; reduced pSMAD2 with/without TGF-β.
Supports immuno-oncology combination context; TGF-β pathway-response interpretation.
MMR-deficient co-culture assay. Class-level inference.
immuno-oncology T-cell killing colorectal cancer TGF-β signaling SMAD2

GLPG0187 Preclinical Research Applications


Prostate Cancer Bone Metastasis Models

GLPG0187 is optimally deployed in preclinical prostate cancer models investigating bone metastasis formation and progression. The compound demonstrates statistically significant reduction in bone tumor burden and metastasis count at 30-100 mg/kg/day subcutaneous dosing in PC-3M-Pro4/luc models [1]. The availability of both preventive and curative protocol data enables flexible study design for investigating early metastatic events versus established disease intervention [2].

Cancer Stem Cell & EMT Reversal

GLPG0187 uniquely addresses cancer stem cell biology through its dose-dependent reduction of ALDH⁺ tumor cell subpopulations and reversal of EMT markers (increased E-cadherin/vimentin ratio) [1]. This functional profile makes GLPG0187 the integrin antagonist of choice for studies investigating tumor-initiating cells, metastatic dormancy, and mesenchymal-to-epithelial transition—applications where narrow-spectrum antagonists lack documented efficacy [2].

Tumor Microenvironment and Immuno-Oncology Combination

GLPG0187 enables investigation of integrin blockade in the context of immune-mediated tumor cell killing, with demonstrated enhancement of T-cell cytotoxicity against MMR-deficient colorectal cancer cells at 4 μM concentration via suppression of TGF-β/SMAD signaling [1]. The compound also reduces M2-polarized tumor-associated macrophage (M2-TAM) infiltration in metastatic prostate cancer models through ITGA5 blockade [2]. This immunomodulatory profile supports combination studies with immune checkpoint inhibitors and T-cell-based therapies.

Micrometastasis Homing and Early Dissemination

GLPG0187 is uniquely validated in an advanced intravital imaging model of micrometastasis, where it significantly reduced PC3 prostate cancer cell homing to bone (p < 0.05), migration (p < 0.05), and proliferation (p < 0.05) without affecting cell viability [1]. This functional inhibition of metastatic behavior without cytotoxicity distinguishes GLPG0187 for studies focused on the earliest events in metastatic dissemination—a critical window for therapeutic intervention that narrow-spectrum integrin antagonists are not validated to address [2].

Application
Selection Property
Validation Focus
Bone metastasis model-response studies
Broad-spectrum integrin inhibition context
Metastasis formation and tumor burden endpoints
Cancer stem/progenitor cell biology
ALDH⁺ population reduction context
EMT marker reversal and stemness endpoints
Tumor microenvironment immuno-oncology
TGF-β pathway modulation context
T-cell-mediated cytotoxicity and M2-TAM endpoints
Early metastatic dissemination
Functional inhibition of homing without cytotoxicity
Homing, migration, and proliferation endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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